1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152882-10-4
VCID: VC3352717
InChI: InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18)
SMILES: CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1152882-10-4

Cat. No.: VC3352717

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid - 1152882-10-4

Specification

CAS No. 1152882-10-4
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 1-(3-methylphenyl)-5-propylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c1-3-5-13-12(14(17)18)9-15-16(13)11-7-4-6-10(2)8-11/h4,6-9H,3,5H2,1-2H3,(H,17,18)
Standard InChI Key WMVLUGLNIKMNTD-UHFFFAOYSA-N
SMILES CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O
Canonical SMILES CCCC1=C(C=NN1C2=CC=CC(=C2)C)C(=O)O

Introduction

Chemical Structure and Properties

Structural Composition

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid features a pyrazole ring as its core structure, with three key substituents: a 3-methylphenyl group at the N1 position, a propyl chain at the C5 position, and a carboxylic acid moiety at the C4 position. This arrangement creates a molecule with both hydrophobic regions (the aromatic and propyl groups) and a hydrophilic functional group (the carboxylic acid).

Physicochemical Properties

While specific data for 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is limited in the provided research, properties can be estimated by examining related compounds. Similar pyrazole-4-carboxylic acid derivatives exhibit characteristic physical and chemical attributes that can inform our understanding of this compound.

For comparative purposes, related compound 5-Amino-1-(4-Methylphenyl)-1h-Pyrazole-4-Carboxylic Acid has the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.224 g/mol
Melting Point182-186°C (literature)
LogP2.0423
PSA81.14

The target compound 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid would have a higher molecular weight due to the propyl chain replacing the amino group, and the 3-methylphenyl group replacing the 4-methylphenyl group. This structural difference would likely result in increased lipophilicity compared to the compound in the data table above .

Structural Analysis

The pyrazole core of 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid contains a five-membered heterocyclic ring with two adjacent nitrogen atoms. The carboxylic acid group at the C4 position likely contributes to the compound's acidity and hydrogen-bonding capabilities, while the 3-methylphenyl substituent at N1 and the propyl chain at C5 influence its solubility profile and steric properties.

Similar 1H-pyrazole-4-carboxylic acid derivatives like 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (C₁₆H₁₂N₂O₂, MW: 264.28) indicate that these compounds generally possess moderate to high melting points and limited water solubility .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid would likely follow established pathways for pyrazole-4-carboxylic acid derivatives. While no direct synthesis protocol was provided in the search results, we can infer potential routes based on related compounds.

Ring Formation Strategies

One potential synthetic approach might involve a cyclization reaction between a hydrazine derivative and a suitably functionalized β-ketoester. This method parallels the synthesis described for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, which involves:

  • Preparation of an alkyl difluoroacetoacetate intermediate

  • Coupling with trialkyl orthoformate in the presence of acetic anhydride

  • Ring-closing reaction with methylhydrazine in a two-phase system with a weak base (e.g., sodium carbonate or potassium carbonate)

Adapting this methodology for 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid would require using 3-methylphenylhydrazine as the hydrazine component and incorporating a propyl group at the appropriate position of the precursor.

Reaction Conditions

Based on analogous syntheses, the ring-closing reaction to form the pyrazole core might be performed under the following conditions:

Reaction ParameterTypical Conditions
Temperature-10°C to 0°C (initial addition)
Solvent SystemTwo-phase (aqueous/organic)
BaseWeak base (Na₂CO₃, K₂CO₃)
Reaction Time1-3 hours
PurificationRecrystallization from mixed solvent systems

The final step would typically involve hydrolysis of an ester precursor to obtain the free carboxylic acid .

Applications and Research Significance

Chemical Intermediates

1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid may serve as a valuable building block in the synthesis of more complex molecules, including:

  • Amide derivatives through coupling reactions with various amines

  • Ester derivatives with potential modified physicochemical properties

  • Advanced heterocyclic systems through further functionalization

Material Science Applications

The unique structural features of this compound may also make it suitable for applications in material science, particularly in the development of:

  • Coordination complexes with metal ions

  • Organic electronic materials

  • Supramolecular assemblies through hydrogen bonding networks

Hazard ParameterClassification
SymbolGHS07
Signal WordWarning
Hazard StatementsH317 (May cause an allergic skin reaction)
Precautionary StatementsP280 (Wear protective gloves/clothing/eye protection/face protection)
Hazard CodesXi: Irritant
Risk PhrasesR43 (May cause sensitization by skin contact)
Safety PhrasesS26 (In case of contact with eyes, rinse immediately with plenty of water)

Personal protective equipment recommended includes dust mask type N95, eye shields, face shields, and gloves .

Analytical Characterization

Spectroscopic Identification

For structural confirmation and purity assessment of 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, the following analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR would provide confirmation of the pyrazole core structure, the 3-methylphenyl group, propyl chain, and carboxylic acid moiety

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern

  • Infrared Spectroscopy: To identify functional groups, particularly the characteristic C=O stretching band of the carboxylic acid

  • High-Performance Liquid Chromatography (HPLC): For purity assessment

Structural Comparisons with Related Compounds

The chemical space surrounding 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid includes several related derivatives that help contextualize its properties and potential applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acidVariableVariableTarget compound
5-Amino-1-(4-Methylphenyl)-1h-Pyrazole-4-Carboxylic AcidC₁₁H₁₁N₃O₂217.224Amino group at C5; 4-methylphenyl at N1
1,5-diphenyl-1H-pyrazole-4-carboxylic acidC₁₆H₁₂N₂O₂264.28Phenyl groups at N1 and C5
Ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylateVariableVariableDifluoromethyl at C3; methyl at N1; ester instead of acid

This comparative analysis highlights the structural versatility of pyrazole-4-carboxylic acid derivatives and demonstrates how subtle modifications can lead to diverse compounds with potentially different biological and physicochemical properties .

Future Research Directions

Structure-Activity Relationship Studies

Future investigations into 1-(3-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid may focus on:

  • Exploring the effect of varying the position of the methyl group on the phenyl ring

  • Investigating the impact of different alkyl chain lengths at the C5 position

  • Developing novel functionalization strategies for the carboxylic acid group

  • Examining biological activity profiles in comparison to related derivatives

Synthetic Optimization

Developing optimized synthetic routes with improved yield, reduced environmental impact, and scalability represents another important research direction. The approach described for related compounds using carbon dioxide as an acidification agent exemplifies environmentally conscious synthesis strategies that might be adapted for the target compound .

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